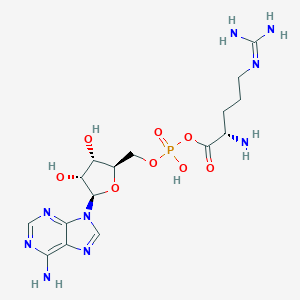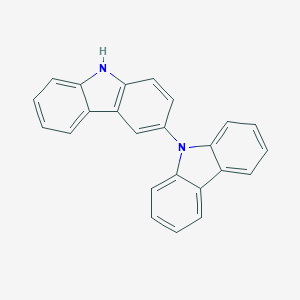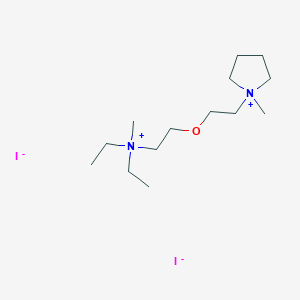
Plegarol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plegarol is a chemical compound that is widely used in scientific research. It is a synthetic analog of the natural compound plastoquinone, which is found in plants and algae. Plegarol is used in a variety of research applications, including as an electron carrier in photosynthesis studies and as a tool to study oxidative stress and mitochondrial function. In
科学的研究の応用
Plegarol has a wide range of scientific research applications. One of its primary uses is as an electron carrier in photosynthesis studies. Plegarol is used to study the electron transport chain in photosynthesis and to understand how energy is transferred from the light reactions to the dark reactions. Plegarol is also used as a tool to study oxidative stress and mitochondrial function. It is used to investigate the effects of reactive oxygen species on mitochondrial function and to understand the mechanisms of cell death.
作用機序
Plegarol acts as an electron carrier in photosynthesis and oxidative phosphorylation. It is able to accept and donate electrons, which allows it to transfer energy from one molecule to another. Plegarol is also a potent antioxidant, which means that it is able to scavenge reactive oxygen species and protect cells from oxidative damage.
生化学的および生理学的効果
Plegarol has several biochemical and physiological effects. It is able to increase the rate of electron transfer in photosynthesis and oxidative phosphorylation. Plegarol is also able to scavenge reactive oxygen species and protect cells from oxidative damage. Additionally, Plegarol has been shown to have anti-inflammatory effects and to improve mitochondrial function.
実験室実験の利点と制限
One of the advantages of using Plegarol in lab experiments is that it is a synthetic compound, which means that it is readily available and can be easily synthesized. Plegarol is also stable and has a long shelf life, which makes it ideal for long-term experiments. However, one of the limitations of using Plegarol is that it can be toxic at high concentrations, which means that it must be used carefully and with caution.
将来の方向性
There are several future directions for research on Plegarol. One area of research is to investigate the effects of Plegarol on mitochondrial function in different cell types. Another area of research is to study the anti-inflammatory effects of Plegarol and to investigate its potential use as a therapeutic agent for inflammatory diseases. Additionally, future research could focus on the development of new synthetic analogs of Plegarol with improved properties and efficacy.
合成法
Plegarol is synthesized through a multi-step process that involves the reaction of several chemical compounds. The starting materials for the synthesis of Plegarol are 2-ethyl-1,4-naphthoquinone and 2,3,5,6-tetramethyl-1,4-benzoquinone. These compounds are reacted in the presence of a catalyst, such as palladium on carbon, to form the intermediate compound 2,3,5,6-tetramethyl-1,4-dihydroxybenzene. This intermediate is then reacted with 2-ethyl-1,4-dimethoxybenzene in the presence of a reducing agent, such as sodium borohydride, to form the final product, Plegarol.
特性
CAS番号 |
126-79-4 |
|---|---|
製品名 |
Plegarol |
分子式 |
C14H32I2N2O |
分子量 |
498.23 g/mol |
IUPAC名 |
diethyl-methyl-[2-[2-(1-methylpyrrolidin-1-ium-1-yl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H32N2O.2HI/c1-5-15(3,6-2)11-13-17-14-12-16(4)9-7-8-10-16;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
VACPTJTYMJLQSW-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(CC)CCOCC[N+]1(CCCC1)C.[I-].[I-] |
正規SMILES |
CC[N+](C)(CC)CCOCC[N+]1(CCCC1)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



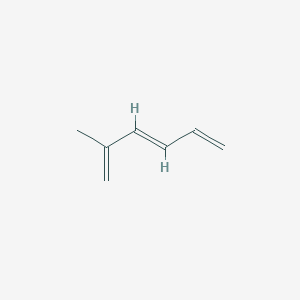
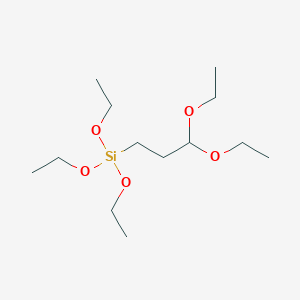
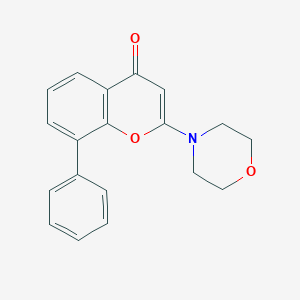
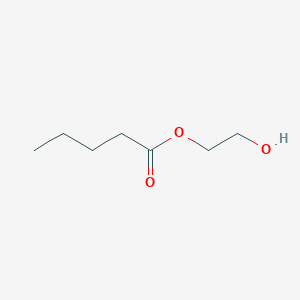
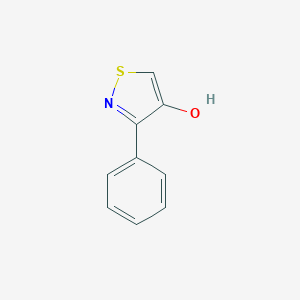
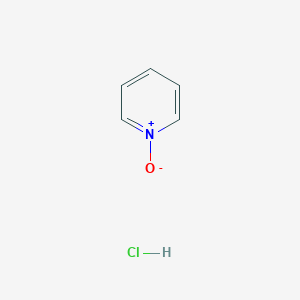
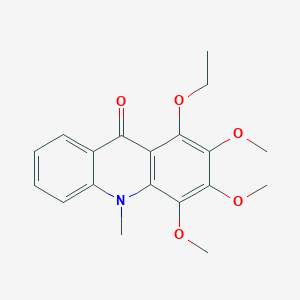
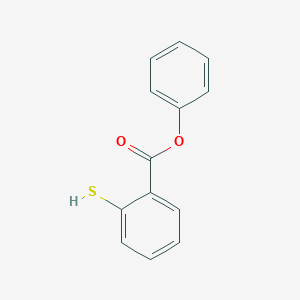
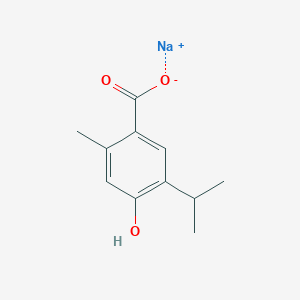
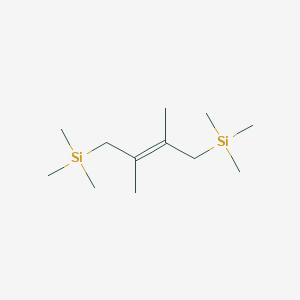
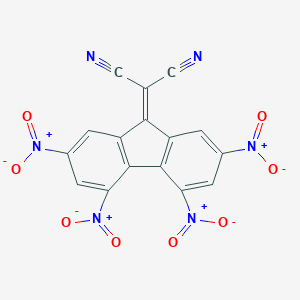
![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
